molecular formula C24H16N2O6 B1602200 2,2'-Bis(4-nitrophenoxy)biphenyl CAS No. 65811-03-2

2,2'-Bis(4-nitrophenoxy)biphenyl

Cat. No.: B1602200
CAS No.: 65811-03-2
M. Wt: 428.4 g/mol
InChI Key: NXDHYALYVRCVLG-UHFFFAOYSA-N
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Description

2,2’-Bis(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C24H16N2O6 It consists of two biphenyl units connected by two nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(4-nitrophenoxy)biphenyl typically involves the reaction of biphenol with p-nitrochlorobenzene in the presence of a salt-forming agent and a strong-polarity aprotic solvent under nitrogen protection. The reaction is carried out under reflux conditions at temperatures between 130-140°C for 3-5 hours. After the reaction, the mixture is filtered at high temperature, and the filtrate is treated with deionized water, followed by cooling, filtration, washing, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Bis(4-nitrophenoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalysts to ensure high product quality and yield. The operation process is designed to be simple, safe, and cost-effective, facilitating large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a nickel catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and nickel catalyst under high pressure and moderate temperature (40-70°C).

    Substitution: Strong nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Scientific Research Applications

2,2’-Bis(4-nitrophenoxy)biphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Bis(4-nitrophenoxy)biphenyl primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in activating the aromatic rings towards nucleophilic substitution and reduction reactions. These transformations enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

    4,4’-Bis(4-nitrophenoxy)biphenyl: Similar structure but with different substitution pattern on the biphenyl core.

    4,4’-Bis(4-aminophenoxy)biphenyl: The reduced form of 2,2’-Bis(4-nitrophenoxy)biphenyl with amino groups instead of nitro groups.

Properties

IUPAC Name

1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHYALYVRCVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559156
Record name 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65811-03-2
Record name 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18.62 g (0.1 mol) of 2,2'-dihydroxy-biphenyl and 28.22 g (0.2 mol) of p-nitrofluorobenzene are dissolved in 80 ml of dimethylsulphoxide in a sulphonation flask and the solution is warmed to 80° C. A solution of 13.2 g (0.2 mol) of 85% pure potassium hydroxide in 10 ml of water is then added dropwise, whilst stirring, and the reaction solution is subsequently further stirred for 3 hours at 100°-110° C. During this time a yellow precipitate forms and after the reaction mixture has cooled this is separated off by decanting off the supernatant liquor and is then washed several times with water. After drying, the crude product is recrystallised from ethanol. 32.86 g (77% of theory) of 2,2'-di-(p-nitrophenoxy)-biphenyl of analytical purity are obtained in the form of slightly yellowish crystals with a melting point of 158° C.
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
28.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

37.2 g (0.2 mol) of 2,2'-dihydroxy-biphenyl and 63 g (0.4 mol) of p-nitrochlorobenzene are dissolved in 160 ml of dimethylsulphoxide (DMSO) in a sulphonation flask and the solution is warmed to 80° C. A solution of 26.4 g (0.4 mol) of 85% strength potassium hydroxide in 20 ml of water is then added dropwise, whilst stirring, and the reaction solution is subsequently further stirred for 3 hours at 100°-110° C. After cooling, the reaction solution is poured into ice water and the resulting precipitate is washed several times with water. The resulting crude product is then dried for 20 hours under a high vacuum at 70° C. and unconverted nitrochlorobenzene sublimes away during drying. The residue is recrystallised twice from ethanol. 12.4 g (15% of theory) of 2,2'-di-(p-nitrophenoxy)-biphenyl are obtained in the form of slightly yellowish crystals; melting point 158° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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